2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one
CAS No.: 2097927-03-0
Cat. No.: VC4594456
Molecular Formula: C17H15ClFN5O2
Molecular Weight: 375.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097927-03-0 |
|---|---|
| Molecular Formula | C17H15ClFN5O2 |
| Molecular Weight | 375.79 |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H15ClFN5O2/c1-10-5-16(24-17(22-10)20-9-21-24)26-11-7-23(8-11)15(25)6-12-13(18)3-2-4-14(12)19/h2-5,9,11H,6-8H2,1H3 |
| Standard InChI Key | RAERMYJEUWEPTN-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CC4=C(C=CC=C4Cl)F |
Introduction
The compound 2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl- triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one is a complex organic molecule that incorporates several functional groups, including a chloro and fluorine substituent on a phenyl ring, a triazolopyrimidine moiety, and an azetidine ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazolopyrimidine ring and its attachment to the azetidine moiety. Characterization methods would likely include NMR spectroscopy, mass spectrometry, and chromatographic techniques to ensure purity and structural integrity.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-(2-Chloro-6-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide | C17H18ClFN4O | 348.8 | Chloro and fluorine on phenyl, triazole ring |
| 1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methyl-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | C28H23ClF4N2OS | 547.0 | Chloro and fluorine on phenyl, pyrrole ring |
| 2-(2-Chloro-6-fluoro-phenyl)-5-(2-methyl-5-trifluoromethyl-2H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine | C18H11ClF4N4 | 394.8 | Chloro and fluorine on phenyl, pyrazole ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume